molecular formula C7H5BrFNO2 B1290773 1-Bromo-4-fluoro-5-methyl-2-nitrobenzene CAS No. 208165-95-1

1-Bromo-4-fluoro-5-methyl-2-nitrobenzene

Cat. No.: B1290773
CAS No.: 208165-95-1
M. Wt: 234.02 g/mol
InChI Key: GQKJGQRSKKRVSO-UHFFFAOYSA-N
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Description

1-Bromo-4-fluoro-5-methyl-2-nitrobenzene is an organic compound with the molecular formula C7H5BrFNO2 It is a derivative of benzene, featuring bromine, fluorine, methyl, and nitro functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Bromo-4-fluoro-5-methyl-2-nitrobenzene can be synthesized through a multi-step process starting from 2-Bromo-4-fluorotoluene. The synthesis involves nitration, bromination, and methylation reactions under controlled conditions. For instance, nitration can be achieved using a mixture of concentrated nitric acid and sulfuric acid at low temperatures .

Industrial Production Methods: Industrial production of this compound typically involves large-scale nitration and bromination processes. These reactions are carried out in specialized reactors with precise temperature and pressure controls to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: 1-Bromo-4-fluoro-5-methyl-2-nitrobenzene undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

    Reduction: Hydrogen gas with palladium on carbon or tin(II) chloride in hydrochloric acid.

Major Products:

Scientific Research Applications

1-Bromo-4-fluoro-5-methyl-2-nitrobenzene is utilized in various scientific research applications:

Mechanism of Action

The mechanism by which 1-Bromo-4-fluoro-5-methyl-2-nitrobenzene exerts its effects is primarily through its reactivity in electrophilic and nucleophilic substitution reactions. The presence of electron-withdrawing groups like nitro and bromine makes the benzene ring more susceptible to nucleophilic attack, facilitating various substitution reactions .

Comparison with Similar Compounds

  • 1-Bromo-2-fluoro-4-methyl-5-nitrobenzene
  • 1-Bromo-4-nitrobenzene
  • 4-Bromo-1-fluoro-2-nitrobenzene

Uniqueness: 1-Bromo-4-fluoro-5-methyl-2-nitrobenzene is unique due to the specific positioning of its functional groups, which influences its reactivity and the types of reactions it can undergo. This makes it a valuable compound in synthetic organic chemistry and material science .

Properties

IUPAC Name

1-bromo-4-fluoro-5-methyl-2-nitrobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5BrFNO2/c1-4-2-5(8)7(10(11)12)3-6(4)9/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GQKJGQRSKKRVSO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1F)[N+](=O)[O-])Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5BrFNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80632560
Record name 1-Bromo-4-fluoro-5-methyl-2-nitrobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80632560
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

234.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

208165-95-1
Record name 1-Bromo-4-fluoro-5-methyl-2-nitrobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80632560
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

5-Bromo-2-fluorotoluene (7.65 g) was added to concentrated sulfuric acid (40 ml), and potassium nitrate (4.2 g) was added portionwise to the mixture at -20° C. The temperature of the reaction mixture was given back to room temperature to conduct stirring for 3 days, and then poured into ice water to conduct extraction with ethyl acetate. After an organic layer was dried over anhydrous magnesium sulfate, the solvent was distilled off to obtain the title compound (9.9 g) as a pale yellow oil.
Quantity
7.65 g
Type
reactant
Reaction Step One
Name
potassium nitrate
Quantity
4.2 g
Type
reactant
Reaction Step One
Quantity
40 mL
Type
solvent
Reaction Step One
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

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